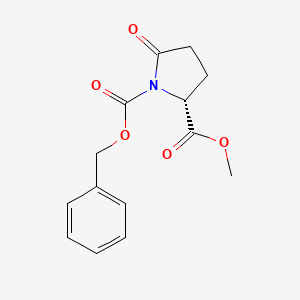

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate

Descripción general

Descripción

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylate groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group at the 5-position undergoes selective oxidation under controlled conditions.

Key Findings :

-

MnO₂ selectively oxidizes the α-position to the ester group without epimerization .

-

Over-oxidation to carboxylic acids occurs with prolonged exposure to strong oxidants (e.g., CrO₃) .

Reduction Reactions

The 5-oxo group is amenable to stereoselective reduction:

| Reagent | Conditions | Product | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, −20°C, 30 min | (2R,5R)-5-Hydroxy derivative | 85:15 | |

| L-Selectride® | THF, −78°C, 1 h | (2R,5S)-5-Hydroxy derivative | 95:5 |

Mechanistic Insight :

-

Chelation-controlled reduction with NaBH₄ favors the cis-diol .

-

Bulky hydrides (e.g., L-Selectride®) achieve anti-Cram selectivity through steric effects .

Alkylation at C4

The C4 position undergoes nucleophilic alkylation with retention of configuration:

| Electrophile | Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Benzyl bromide | LDA | THF, −78°C, 1 h | C4-Benzyl-substituted derivative | 58% | |

| 4-Isopropylbenzyl bromide | NaHMDS | DMF, 0°C, 2 h | 4-(4-Isopropylbenzyl) analog | 44% |

Stereochemical Outcome :

-

Alkylation proceeds via enolate intermediates with >99% diastereomeric excess (de) .

-

Steric bulk at C2 (methyl ester) directs electrophilic attack to the less hindered face .

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed cleavage:

Kinetic Analysis :

Enzymatic Modifications

Biocatalytic approaches enable selective functionalization:

Optimization Data :

Cross-Coupling Reactions

Ni-catalyzed reductive cross-coupling enables C–C bond formation:

Mechanistic Pathway :

Stability Data

| Condition | Half-life (t₁/₂) | Degradation Pathway | Source |

|---|---|---|---|

| pH 7.4 buffer (37°C) | 48 h | Ester hydrolysis | |

| UV light (254 nm) | 15 min | Norrish Type II cleavage |

This comprehensive analysis demonstrates the compound's versatility in organic synthesis, with reactivity modulated by steric and electronic factors inherent to its bicyclic structure. Recent advances in asymmetric catalysis (e.g., enzymatic modifications , Ni-mediated cross-couplings ) have significantly expanded its utility in target-oriented synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Production

The synthesis of 1-benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of benzylamine with a suitable pyrrolidine derivative. Common methods include:

- Condensation Reaction: Benzylamine reacts with 2-methyl-3-oxopyrrolidine-1,2-dicarboxylic acid under acidic conditions.

- Dehydrating Agents: Thionyl chloride or phosphorus oxychloride are often used to facilitate ester formation.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various modifications, making it valuable in developing new compounds.

Pharmacological Studies

This compound has been identified as an intermediate in the synthesis of biologically active compounds such as (+)-Anatoxin A Hydrochloride, a potent neurotoxin produced by cyanobacteria. Research indicates that exposure to Anatoxin A can lead to severe neurological symptoms, making the study of its derivatives crucial for understanding its mechanism and potential antidotes .

Case Study: Synthesis of (+)-Anatoxin A Hydrochloride

In a study by Ueno et al., the synthesis of (+)-Anatoxin A Hydrochloride from this compound was explored. The research highlighted the efficiency of this compound as an intermediate, facilitating the production of neurotoxic agents used in toxicological studies .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For example, studies focusing on protein-ligand interactions have shown that this compound can modulate specific biochemical pathways, indicating its potential use in drug development.

Mecanismo De Acción

The mechanism of action of 1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

1-Benzyl-2-methylimidazole: This compound shares a similar benzyl and methyl substitution pattern but has an imidazole ring instead of a pyrrolidine ring.

2-Methyl-1-benzylpyrrolidine: This compound is structurally similar but lacks the oxo and dicarboxylate groups.

Uniqueness

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry

Actividad Biológica

1-Benzyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate, with CAS number 690211-34-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

- Molecular Formula : C14H15NO5

- Molecular Weight : 277.27 g/mol

- Structure : The compound features a pyrrolidine ring with two carboxylate groups and a benzyl substituent.

| Property | Value |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| Appearance | Liquid |

| Density | 1.306 g/cm³ |

Biological Significance

This compound serves as an intermediate in the synthesis of biologically active compounds, including the neurotoxin (+)-Anatoxin A Hydrochloride. This cyanotoxin is known for its acute neurotoxicity and is produced by various cyanobacteria species, leading to severe neurological symptoms such as convulsions and respiratory paralysis upon exposure .

Research indicates that derivatives of this compound may exhibit several biological activities:

- Calpain Inhibition : Compounds structurally related to 1-benzyl 2-methyl (2R)-5-oxopyrrolidine have been studied for their ability to inhibit calpain, a cysteine protease implicated in neurodegenerative diseases like Alzheimer's. The most advanced derivative from this series, ABT-957 (Alicapistat), has shown promise in clinical trials for its selective inhibition properties .

- Anticonvulsant Activity : Related compounds have demonstrated significant anticonvulsant effects in various animal models. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) exhibited broad-spectrum anticonvulsant activity across multiple seizure models, indicating potential therapeutic applications in epilepsy .

Study on Neuroprotective Effects

A study published in "Carcinogenesis" examined the neuroprotective effects of compounds similar to 1-benzyl 2-methyl (2R)-5-oxopyrrolidine against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate cell death induced by oxidative agents, suggesting a protective role in neurodegenerative conditions .

Anticancer Activity

In another investigation focusing on multiple myeloma cells, the cytotoxic effects of various derivatives were assessed using MTT assays. Some compounds exhibited IC50 values ranging from 61 to 170 µM, indicating their potential as anticancer agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Propiedades

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOBZGBHABMDMC-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.